6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Physicochemical properties Lipophilicity Drug-likeness

Generic 4-hydroxyquinoline analogs fail to recapitulate antitubercular SAR-only the 6-fluoro-2-trifluoromethyl substitution pattern yields active thioquinolines. This compound is the direct precursor for anti-TB thioquinolines (M. tuberculosis MIC assays) and a validated HIV-1 RT inhibitor (IC₅₀ 500 nM, ChEMBL). Also serves as a unique ¹⁹F-¹⁹F NMR distance probe (1-2 Å accuracy). ≥98% purity; mp 259-263°C; available from stock for immediate global dispatch.

Molecular Formula C10H5F4NO
Molecular Weight 231.15 g/mol
CAS No. 31009-34-4
Cat. No. B1362431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
CAS31009-34-4
Molecular FormulaC10H5F4NO
Molecular Weight231.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F
InChIInChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
InChIKeyFNDABQIPEQHTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: Dual-Fluorinated Quinolin-4-ol Building Block


6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 31009-34-4; molecular formula C₁₀H₅F₄NO, MW 231.15 g/mol) is a fluorinated heterocyclic compound of the quinolin-4-ol class. It bears a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position on the quinoline core, along with a hydroxyl group at the 4-position that tautomerises to the 4-quinolone form . The compound is commercially available as a research chemical with typical purities of 95–98% and a melting point of 259–263 °C . Its unique substitution pattern—dual fluorination at positions 2 and 6—distinguishes it from mono-fluorinated or non-fluorinated quinolin-4-ol analogs and enables applications spanning antitubercular precursor chemistry, HIV-1 reverse transcriptase inhibitor design, and solid-state ¹⁹F NMR distance measurements [1].

Why Generic 4-Hydroxyquinoline Analogs Cannot Replace This Compound


Generic substitution of halogenated 4-hydroxyquinoline analogs for 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline introduces unacceptable risk in both biological and biophysical applications. The simultaneous presence of a 6-fluoro and a 2-trifluoromethyl group on the quinoline core is not merely additive: the 2-CF₃ group alters the protonation preference of the quinoline nitrogen, shifting binding modes in heme-targeting antimalarials [1], while the 6-fluoro substituent independently modulates electronic properties and metabolic stability. Replacing either group—e.g., using 4-hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-18-4, lacking 6-F) or 6-fluoro-4-hydroxyquinoline (CAS 391-78-6, lacking 2-CF₃)—changes LogP from ~3.1 to ~2.0–2.6 and eliminates the defined interfluorine distance vector that makes this compound valuable as a solid-state NMR probe [2]. In antitubercular SAR, 6-fluoroquinoline scaffolds have shown superior inhibition compared to 6-methoxyquinoline analogs [3]. The evidence below quantifies these differentiation points.

Quantitative Comparator Evidence for Scientific Selection


LogP and Lipophilicity vs. Non-Fluorinated and Mono-Fluorinated Analogs

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline exhibits a calculated LogP of approximately 3.1, substantially higher than the non-fluorinated analog 4-hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-18-4; MW 213.16, predicted LogP ~2.0–2.3) and the mono-fluorinated 6-fluoro-4-hydroxyquinoline (CAS 391-78-6; MW 163.15, LogP ~2.08) [1]. This higher lipophilicity, driven by the additive effect of the 6-F and 2-CF₃ groups, predicts improved membrane permeability and altered tissue distribution when incorporated into lead compounds. The molecular weight increase from 163.15 (6-fluoro-4-hydroxyquinoline) to 231.15 represents a 68 Da mass gain that also alters pharmacokinetic parameter predictions [2].

Physicochemical properties Lipophilicity Drug-likeness

HIV-1 Reverse Transcriptase Inhibition Compared to Non-Fluorinated Scaffolds

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has been evaluated for inhibition of HIV-1 reverse transcriptase (RT) and showed an IC₅₀ of 500 nM against wild-type HIV-1 RT, as curated in the ChEMBL database (CHEMBL2092835) and BindingDB (BDBM50408425) [1]. In contrast, the non-fluorinated analog 4-hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-18-4) and the mono-fluorinated 6-fluoro-4-hydroxyquinoline (CAS 391-78-6) show no reported HIV-1 RT inhibitory activity in the same databases, consistent with the observation that the compound containing only the 2-CF₃ group but lacking the 6-F substituent was tested and found 'not active' against HIV-1 . The dual-fluorination pattern (6-F + 2-CF₃) thus appears to be a prerequisite for this inhibitory activity, though the compound's potency is moderate compared to optimized NNRTIs.

HIV-1 Reverse transcriptase Antiviral NNRTI

Antitubercular Scaffold Preference: 6-Fluoro vs. 6-Methoxyquinoline

In a systematic study of fluorine-containing quinoline–pyrazole hybrid derivatives, compounds derived from 8-trifluoromethylquinoline and 6-fluoroquinoline scaffolds with halogen substitution on the pyrazole ring exhibited superior antitubercular inhibition activity compared to the corresponding 6-methoxyquinoline analogs [1]. The most active compounds in the series (8b, 8c, 8j, 8o) displayed MIC values of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, while being non-cytotoxic to Vero cells (selectivity index >10) [1]. Importantly, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline serves as the direct precursor for synthesizing 4-substituted thioquinolines and thiazoloquinolines, which have been validated as potent, selective, non-cytotoxic antitubercular agents with moderate in vivo efficacy in murine models [2]. The 6-fluoro substituent on the quinoline core is thus mechanistically linked to retained antitubercular potency, whereas substitution with 6-methoxy significantly reduces activity.

Antitubercular Mycobacterium tuberculosis Fluorine SAR MIC

Solid-State ¹⁹F NMR Interfluorine Distance Measurement

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline was employed as a model compound in pioneering solid-state ¹⁹F NMR studies to measure interfluorine distances in crystalline organic solids, achieving distance measurement accuracy of 1–2 Å over a range of 5–12 Å [1]. The compound's rigid quinoline spacer separates the aromatic 6-F and the 2-CF₃ fluorine spin pairs with a defined through-space distance, creating an isolated homonuclear spin pair when diluted in a non-fluorinated host matrix [1]. This application is structurally impossible with mono-fluorinated analogs (e.g., 6-fluoro-4-hydroxyquinoline, which contains only one fluorine; or 4-hydroxy-2-(trifluoromethyl)quinoline, which lacks the second fluorine-bearing position). No other commercially available quinolin-4-ol analog provides this precise interfluorine distance geometry suitable for RFDR (Radiofrequency-Driven Recoupling) NMR experiments.

Solid-state NMR Interfluorine distance Biophysical probe ¹⁹F NMR

Proton-Sponge Co-Crystallization and Hydrogen-Bonding Behavior

The crystal structure of the title compound co-crystallized with 1,8-bis(dimethylamino)naphthalene (DMAN, a 'proton sponge') and acetonitrile has been solved at 120 K, revealing that DMAN deprotonates the 4-OH group to form a 6-fluoro-2-(trifluoromethyl)-4-quinolinolate anion, which then participates in a strong, disordered intramolecular hydrogen bond within the [DMANH⁺] cation [1]. The crystal structure (space group C 1 2/c 1; a = 9.8833 Å, b = 17.9581 Å, c = 19.2752 Å; R factor = 0.058) provides precise geometric parameters for the quinolinol-quinolinolate tautomeric pair [2]. This crystallographic behaviour is not observed with the 6-chloro analog (CAS 18706-21-3) under comparable conditions, as the electron-withdrawing effect of the 6-fluoro group enhances the acidity of the 4-OH proton relative to the 6-chloro derivative.

Crystal engineering Proton sponge Hydrogen bonding Quinolinolate

2-Trifluoromethyl Effect on Quinoline Protonation in Antimalarial Design

Quantum mechanical calculations and experimental crystal structures have demonstrated that placing trifluoromethyl substituents at the 2-position of quinoline antimalarials alters the preferred site of protonation from the endocyclic quinoline nitrogen to the exocyclic nitrogen at the 4-position, thereby switching heme-binding modes [1]. Specifically, bis-quinoline compounds bearing CF₃ groups at both the 2- and 8-positions show reversed protonation order, leading to loss of antimalarial efficacy in vivo; however, activity was recovered when a CF₃ group was placed at the 7-position instead [1]. While this study used 4-aminoquinolines rather than 4-hydroxyquinolines, the underlying electronic effect of 2-CF₃ on quinoline nitrogen basicity is directly transferable to the 4-hydroxy series. The target compound, bearing 2-CF₃ but lacking an 8-substituent, avoids the detrimental dual-2,8-CF₃ arrangement and retains the beneficial electronic modulation conferred by a single 2-CF₃ group.

Antimalarial Protonation Hematin binding Fluorine effect

Procurement-Relevant Application Scenarios


Synthesis of Thioquinoline Antitubercular Agents

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline serves as the direct precursor for thioquinoline and thiazoloquinoline antitubercular agents via thiolation of the 4-OH group using phosphorus pentasulfide in pyridine [5][4]. The resulting thioquinolines have demonstrated potent, selective, non-cytotoxic activity against Mycobacterium tuberculosis in vitro, with activity dependent on Tween-80 conditions in the resazurin MIC assay, and showed moderate in vivo efficacy in murine tuberculosis models [4]. Procurement of this specific building block is essential because the 6-fluoro and 2-trifluoromethyl substituents are preserved in the final active compounds and cannot be introduced post-thiolation with the same regiospecificity.

Design of Fluorinated Quinoline NNRTIs for HIV-1

The compound has validated HIV-1 reverse transcriptase inhibitory activity with an IC₅₀ of 500 nM against wild-type enzyme, as documented in the ChEMBL and BindingDB databases [5]. It was part of a medicinal chemistry program aimed at developing NNRTIs with improved drug-resistance profiles, where fluorinated quinoline derivatives were systematically explored [4]. Researchers developing next-generation NNRTIs should prioritize this compound over non-fluorinated quinoline scaffolds, which lack detectable HIV-1 RT inhibition [5].

¹⁹F NMR Distance Probe for Structural Biology and Materials Science

This compound's precisely defined intramolecular ¹⁹F–¹⁹F distance between the 6-fluoro and 2-trifluoromethyl groups makes it a validated model system for calibrating and testing RFDR (Radiofrequency-Driven Recoupling) and other dipolar recoupling NMR pulse sequences [5]. The rigid quinoline backbone ensures a fixed interfluorine distance, enabling accuracy of 1–2 Å in distance determination [5]. No alternative commercially available quinolin-4-ol derivative offers this dual-fluorine configuration. For solid-state NMR laboratories developing ¹⁹F distance measurement protocols, this compound is irreplaceable by mono-fluorinated analogs.

Crystal Engineering and Proton-Transfer Studies with Proton Sponges

The compound has been structurally characterized in a co-crystal with the proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN), revealing quantitative geometric parameters for the quinolinol-quinolinolate tautomeric pair and strong hydrogen-bonding interactions [5]. This validated co-crystallization behaviour supports its use in supramolecular chemistry studies focusing on proton-transfer dynamics, halogen bonding (utilizing the C–F bonds), and crystal engineering of fluorinated heterocycles [4].

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